molecular formula C19H22N2O2 B4693773 1-acetyl-4-[4-(benzyloxy)phenyl]piperazine

1-acetyl-4-[4-(benzyloxy)phenyl]piperazine

Cat. No. B4693773
M. Wt: 310.4 g/mol
InChI Key: HREKVAYMQISPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-4-[4-(benzyloxy)phenyl]piperazine, commonly known as ABP, is a synthetic compound that belongs to the class of piperazine derivatives. ABP has gained significant attention in the scientific research community due to its potential applications in drug discovery and development.

Mechanism of Action

The exact mechanism of action of ABP is not fully understood. However, it has been reported to interact with various molecular targets, such as serotonin and dopamine receptors, and inhibit their activity. ABP has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
ABP has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. ABP has also been reported to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, ABP has been shown to enhance the activity of neurotransmitters, such as serotonin and dopamine, and improve mood and cognitive function.

Advantages and Limitations for Lab Experiments

ABP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. ABP also exhibits high stability and solubility in various solvents, making it suitable for various in vitro and in vivo assays. However, ABP also has some limitations, such as its potential toxicity and limited selectivity towards specific molecular targets.

Future Directions

There are several future directions for ABP research. One potential direction is to investigate the structure-activity relationship of ABP and its analogs to identify more potent and selective compounds. Another direction is to explore the potential applications of ABP in combination therapy with other drugs for the treatment of various diseases. Moreover, ABP can also be used as a tool compound to study the molecular mechanisms underlying various biological processes.

Scientific Research Applications

ABP has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit various biological activities, such as antitumor, anti-inflammatory, and antidepressant effects. ABP has also been investigated as a potential lead compound for the development of new drugs targeting various diseases, such as cancer, Alzheimer's disease, and depression.

properties

IUPAC Name

1-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-16(22)20-11-13-21(14-12-20)18-7-9-19(10-8-18)23-15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREKVAYMQISPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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